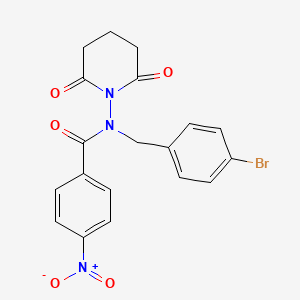
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as BDP-9066, is a novel small-molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves the inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide prevents the growth and proliferation of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide inhibits the activity of DHODH, leading to a decrease in pyrimidine nucleotide synthesis and ultimately, cell death. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its specificity for DHODH, which makes it a promising candidate for cancer treatment. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has shown low toxicity in animal studies, making it a safer alternative to other cancer treatments. However, one limitation of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has several potential future directions. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide as a potential cancer treatment, either alone or in combination with other therapies. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could be studied further for its potential use in treating other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of analogs of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could lead to the discovery of even more potent and specific inhibitors of DHODH.
Synthesis Methods
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is synthesized using a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-bromobenzylamine to form an intermediate product. This intermediate product is then reacted with 2,6-dioxopiperidine-3,5-dione to yield the final product, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. The synthesis of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c20-15-8-4-13(5-9-15)12-21(22-17(24)2-1-3-18(22)25)19(26)14-6-10-16(11-7-14)23(27)28/h4-11H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAWLJGXTSLJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)


![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)
![4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4987750.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)
![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987795.png)